L-Treosa

Descripción general

Descripción

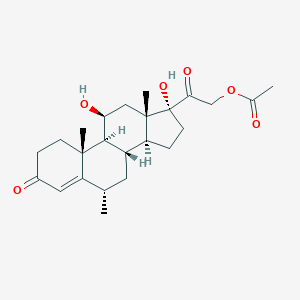

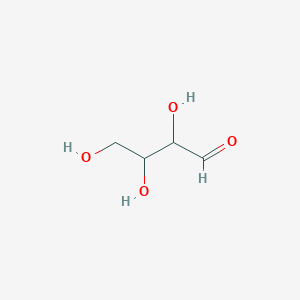

L-Threose is a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The L-Threose name can be used to refer to both the D- and L- stereoisomers .

Synthesis Analysis

L-Threose can be synthesized through various methods. One such method involves the degradation of L-xylose through the oxime and tetraacetyl-L-xylononitrile to L-threose diacetamide . Another method involves the synthesis of α-L-threose nucleic acid monomers, which can be readily converted to nucleoside 2′-phosphoramidites or 3′-triphosphates for solid-phase and polymerase-mediated synthesis .Molecular Structure Analysis

L-Threose, the enantiomer of D-Threose, has the R configuration at C2 and the S configuration at C3 . L-Threose is a diastereomer of both erythrose enantiomers . In general, a structure with n stereocenters will have 2^n different stereoisomers .Chemical Reactions Analysis

Under acidic conditions and elevated temperature (pH 3.3 at 90°C), L-Threose was found to be significantly more resistant to acid-mediated degradation than DNA and RNA . The resilience of L-Threose toward low pH environments is due to a slower rate of depurination caused by induction of the 2′-phosphodiester linkage .Physical And Chemical Properties Analysis

L-Threose is a syrupy substance that is very soluble in water . It has a molar mass of 120.104 g·mol−1 .Aplicaciones Científicas De Investigación

Oligonucleótidos Antisentido en la Supresión Génica

Los ácidos nucleicos de L-treosa (TNA) se han identificado como potentes oligonucleótidos antisentido capaces de suprimir la expresión génica en células vivas . Los TNA exhiben una fuerte afinidad y especificidad hacia los objetivos de ARN complementarios, lo que los hace altamente biocompatibles y no tóxicos. También son resistentes a la degradación enzimática, lo que representa una ventaja significativa sobre los oligonucleótidos antisentido tradicionales.

Biocompatibilidad en Sistemas Celulares

La estructura intrínseca de los TNA derivados de this compound proporciona una resistencia robusta a la degradación biológica . Esta propiedad garantiza que los TNA mantengan su integridad funcional dentro de los sistemas celulares vivos, lo que los hace valiosos para el descubrimiento de fármacos y la investigación en ciencias de la vida donde la biocompatibilidad es crucial.

Alternativa a los Oligonucleótidos Tradicionales

Los TNA sirven como un biomaterial funcional y una valiosa alternativa a los oligonucleótidos antisentido tradicionales como los ácidos nucleicos peptídicos, los oligómeros de morfolino de fosforodiamidato y los ácidos nucleicos bloqueados . Sus propiedades únicas permiten una amplia gama de aplicaciones en el descubrimiento de fármacos y la investigación en ciencias de la vida.

Mejora de las Propiedades de Unión de los Aptámeros de Ácido Nucleico

Las estrategias químicas que involucran this compound pueden mejorar las propiedades de unión de los aptámeros de ácido nucleico . Al aumentar los polímeros genéticos con residuos de aminoácidos, los compuestos basados en this compound pueden mejorar la calidad de los aptámeros de TNA biológicamente estables, que son cruciales para las aplicaciones clínicas.

Síntesis de Monómeros de Fosforamidita de TNA

This compound es integral para la síntesis de monómeros de fosforamidita de TNA, que son esenciales para crear TNA controlados por secuencia . Se ha informado un enfoque rentable utilizando this compound, que es vital para la producción escalable de estos monómeros.

Intercambio de Información Genética

Debido a su simplicidad química, los TNA basados en this compound se consideran posibles ancestros del ARN. Pueden intercambiar información genética con el ARN, lo que abre posibilidades para estudiar los orígenes de la vida y desarrollar nuevos métodos de manipulación genética .

Mecanismo De Acción

L-Threose is a substrate for the enzyme glucose isomerase, which catalyzes the reversible interconversion of glucose and fructose to L-Threose. This enzyme is found in the pentose phosphate pathway, which is an important metabolic process in all living organisms. In this pathway, L-Threose is converted to L-Fructose, which is then further metabolized to form other metabolites, including ribose-5-phosphate and NADPH.

Biochemical and Physiological Effects

L-Threose has a wide range of biochemical and physiological effects. It is an essential component of the pentose phosphate pathway, which is an important metabolic process in all living organisms. This pathway is responsible for the production of NADPH, which is essential for the synthesis of fatty acids, cholesterol, and other biomolecules. Additionally, L-Threose is involved in the synthesis of glycoproteins, glycolipids, and other biomolecules. Furthermore, L-Threose is used in the production of therapeutic proteins, such as insulin, growth hormones, and erythropoietin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

L-Threose is a versatile molecule with a wide range of applications in biochemistry, molecular biology, and medical research. It is easy to synthesize and has a wide range of biochemical and physiological effects. However, it is important to note that L-Threose is not stable in acidic conditions and can be easily degraded. Additionally, L-Threose is not very soluble in water, making it difficult to use in some laboratory experiments.

Direcciones Futuras

The future of L-Threose research is very promising. There are several potential applications of L-Threose, including its use in the production of therapeutic proteins, such as insulin, growth hormones, and erythropoietin. Additionally, L-Threose could be used to produce polysaccharides, such as chitosan and hyaluronic acid. Furthermore, L-Threose could be used in the production of cell culture media, which is essential for the growth and maintenance of cell cultures in the laboratory. Finally, further research is needed to explore the potential of L-Threose as an anti-cancer agent.

Análisis Bioquímico

Biochemical Properties

L-Threose has been found to interact with various enzymes and proteins. For instance, it has been studied as a substrate for aldose reductase in the lens . The rat lens enzyme present in fresh homogenate as well as after 100 fold purification was found to utilize L-Threose . The specificity of the reaction was affirmed by its inhibition with sorbinil and quercetin, the well-known aldose reductase inhibitors .

Cellular Effects

It is known that by virtue of its free aldehyde group, L-Threose can form Schiff-bases with tissue proteins, potentially altering their normal function .

Molecular Mechanism

The molecular mechanism of L-Threose involves its interaction with enzymes such as aldose reductase. It has been suggested that L-Threose may be detoxified to L-threitol by aldose reductase in the lens . This process involves the oxidation of L-Threose to L-erythrulose .

Temporal Effects in Laboratory Settings

It has been found that under acidic conditions and elevated temperature (pH 3.3 at 90°C), α-L-threose nucleic acid (TNA) was found to be significantly more resistant to acid-mediated degradation than DNA and RNA .

Metabolic Pathways

In the catabolic pathway for L-Threose, EltD catalyzes the oxidation of L-Threose to L-erythrulose . LerK then catalyzes the ATP-dependent phosphorylation of L-erythrulose to generate L-erythrulose 1-phosphate . Finally, LerI catalyzes the isomerization of L-erythrulose 1-phosphate to generate D-erythrulose 4-phosphate .

Propiedades

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915184, DTXSID601017426 | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95-44-3, 29884-64-8 | |

| Record name | L-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.